(2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid
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Overview
Description
(2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid is a chiral compound with significant importance in organic chemistry It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound’s stereochemistry is defined by the (2S,3S,5S) configuration, indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the diastereoselective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions, starting from trans-4-hydroxy-L-proline . This method ensures the correct stereochemistry of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor to bioactive molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2R,3R,5R)-5-Methylpyrrolidine-2,3-dicarboxylic acid: The enantiomer of the compound with different stereochemistry.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Spiropyrans: These photochromic compounds can switch between isomers under different stimuli.
Uniqueness: (2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor to enantiomerically pure compounds.
Properties
CAS No. |
189187-92-6 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-2-4(6(9)10)5(8-3)7(11)12/h3-5,8H,2H2,1H3,(H,9,10)(H,11,12)/t3-,4-,5-/m0/s1 |
InChI Key |
ILQMMKJEKMTXRF-YUPRTTJUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](N1)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CC(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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